
Barbituric acid, 5,5-bis(3-methyl-2-butenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbituric acid, 5,5-bis(3-methyl-2-butenyl)-, is a derivative of barbituric acid, which is a pyrimidine-based heterocyclic compound. Barbituric acid itself is the parent compound of barbiturate drugs, although it is not pharmacologically active. The compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid, 5,5-bis(3-methyl-2-butenyl)-, typically involves the reaction of barbituric acid with appropriate alkylating agents. One common method includes the use of diethyl malonate and urea, followed by alkylation with 3-methyl-2-butenyl halides under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions in reactors where urea and diethyl malonate are first reacted in methanol under reflux conditions. The resulting product is then alkylated with 3-methyl-2-butenyl halides in the presence of a base such as sodium methoxide .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Barbituric acid derivatives can undergo oxidation reactions, often leading to the formation of more complex heterocyclic structures.
Reduction: Reduction reactions can convert barbituric acid derivatives into their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the hydrogen atoms on the barbituric acid ring are replaced by various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Alkyl halides and bases like sodium methoxide are commonly employed in substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while substitution reactions can produce a variety of alkylated barbituric acid derivatives .
Wissenschaftliche Forschungsanwendungen
Barbituric acid, 5,5-bis(3-methyl-2-butenyl)-, has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Medicine: Derivatives of barbituric acid are explored for their sedative and hypnotic effects.
Wirkmechanismus
The mechanism of action of barbituric acid derivatives generally involves interaction with GABA receptors in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The compound may also affect glutamate activity, reducing excitatory neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Pentobarbital: Used for its sedative and anesthetic effects.
Butalbital: Commonly prescribed for migraine headaches.
Uniqueness: Barbituric acid, 5,5-bis(3-methyl-2-butenyl)-, is unique due to its specific alkylation pattern, which may confer distinct pharmacological properties compared to other barbiturates. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic organic chemistry .
Eigenschaften
CAS-Nummer |
66942-06-1 |
|---|---|
Molekularformel |
C14H20N2O3 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
5,5-bis(3-methylbut-2-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)5-7-14(8-6-10(3)4)11(17)15-13(19)16-12(14)18/h5-6H,7-8H2,1-4H3,(H2,15,16,17,18,19) |
InChI-Schlüssel |
ABEJKQCMOZWDQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1(C(=O)NC(=O)NC1=O)CC=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


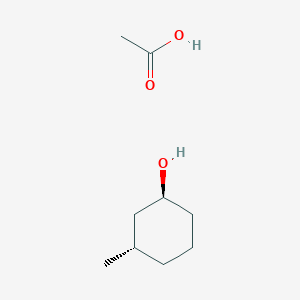
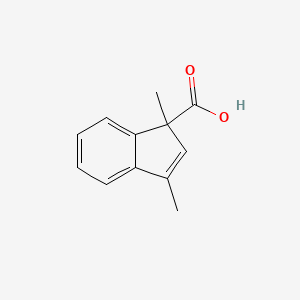
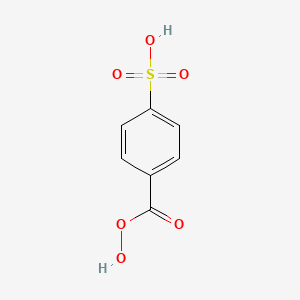
![ethyl 2-[1-(4-methoxybenzoyl)-2H-quinolin-2-yl]-3-oxo-3-phenylpropanoate](/img/structure/B14480481.png)
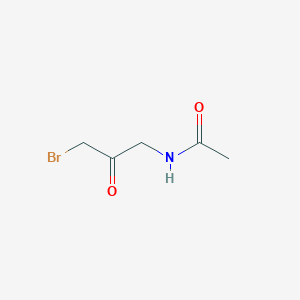

![3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14480491.png)
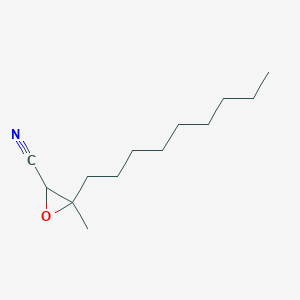

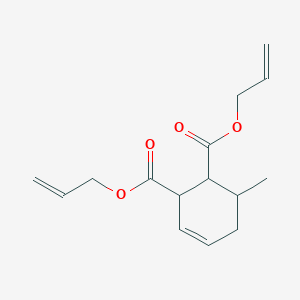
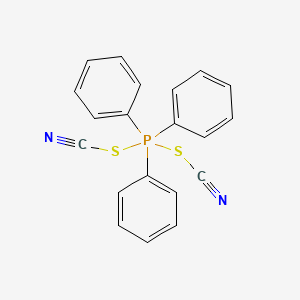
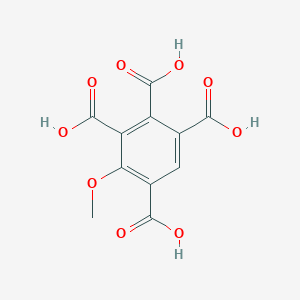
![3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate](/img/structure/B14480548.png)
![Benzonitrile, 4-[[(phenylmethyl)imino]methyl]-](/img/structure/B14480550.png)
